molecular formula C7H9FN2O3 B11794797 Ethyl 4-fluoro-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

Ethyl 4-fluoro-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B11794797
M. Wt: 188.16 g/mol
InChI Key: MFRJHHYSXDUVAG-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (CAS: 1707364-85-9) is a fluorinated pyrazole derivative with the molecular formula C₇H₉FN₂O₃ and a molecular weight of 188.16 g/mol . The compound features a pyrazole core substituted with a hydroxy (-OH) group at position 5, a fluorine atom at position 4, and a methyl group at position 1. The ethyl ester at position 3 enhances its solubility in organic solvents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. With a purity of ≥95%, it is primarily utilized in laboratory settings for research purposes .

The hydroxy group enables hydrogen bonding, which may affect crystallinity and intermolecular interactions, while the fluorine atom enhances metabolic stability in bioactive molecules .

Properties

Molecular Formula

C7H9FN2O3

Molecular Weight

188.16 g/mol

IUPAC Name

ethyl 4-fluoro-2-methyl-3-oxo-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C7H9FN2O3/c1-3-13-7(12)5-4(8)6(11)10(2)9-5/h9H,3H2,1-2H3

InChI Key

MFRJHHYSXDUVAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)N(N1)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-fluoro-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of Functional Groups: The fluorine atom can be introduced through halogenation reactions, while the hydroxyl group can be added via hydroxylation reactions. The methyl group is typically introduced through alkylation reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 4-fluoro-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyl and ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate (CAS: 1326810-54-1)

  • Molecular Formula : C₁₃H₁₃FN₂O₃
  • Molecular Weight : 264.25 g/mol
  • Key Substituents : 3-Fluoro-4-methoxyphenyl group at position 5 .

Comparison :

  • The 3-fluoro-4-methoxyphenyl substituent introduces bulkier aromaticity compared to the hydroxy and methyl groups in the target compound.
  • Applications: Likely used in pharmaceuticals targeting aryl hydrocarbon receptor (AhR) pathways due to its aromatic substituents.

Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate (CAS: 1333915-48-2)

  • Molecular Formula : C₁₄H₁₁FN₄O₃
  • Key Features : Oxadiazole ring at position 3 and 4-fluorophenyl group .

Comparison :

  • The oxadiazole ring is a bioisostere for ester or amide groups, offering enhanced metabolic stability and π-π stacking capabilities.
  • The 4-fluorophenyl group may improve binding affinity in kinase inhibitors or antimicrobial agents .
  • Applications: Potential use in agrochemicals due to oxadiazole’s resistance to hydrolysis.

Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate (CAS: 129768-30-5)

  • Molecular Formula : C₇H₇F₃N₂O₂
  • Key Substituent : Trifluoromethyl (-CF₃) at position 3 .

Comparison :

  • The -CF₃ group is strongly electron-withdrawing, increasing acidity at adjacent positions and enhancing stability against oxidative degradation.
  • Applications: Widely used in medicinal chemistry for antiviral or anticancer agents.

Ethyl 4-hydroxy-1-phenyl-5-(phenylazo)-1H-pyrazole-3-carboxylate

  • Key Features : Phenylazo (-N=N-C₆H₅) group at position 5 and phenyl group at position 1 .

Comparison :

  • The azo group introduces chromophoric properties, making this compound suitable for dye synthesis.
  • Applications: Primarily in industrial dyes or photodynamic therapy research.

Biological Activity

Ethyl 4-fluoro-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate is a compound of increasing interest in medicinal chemistry and agrochemicals due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Molecular Characteristics

  • Molecular Formula : C7_7H9_9FN2_2O3_3
  • Molecular Weight : 188.16 g/mol
  • Functional Groups : Fluoro group at the 4-position and hydroxy group at the 5-position of the pyrazole ring.

The presence of these functional groups is significant as they influence the compound's reactivity and interaction with biological targets.

Structural Analogues

Several compounds share structural similarities with this compound. The following table summarizes some of these analogues:

Compound NameCAS NumberKey Features
Ethyl 4-methyl-1H-pyrazole-3-carboxylate6076-12-6Lacks fluorine; has methyl instead of fluoro.
Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate51985-95-6Contains methyl at position 5; no fluorine.
Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate51986-17-5Hydroxyl at position 5; lacks fluorine.
Ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate681034-80-0Contains methyl at position 5; similar structure.

Antimicrobial Activity

Research indicates that derivatives related to this compound exhibit notable antimicrobial properties. Studies have shown that compounds with electron-withdrawing groups, like fluorine, enhance inhibitory activity against various pathogens. For instance, a related compound demonstrated an inhibition percentage of up to 56.45% against specific bacterial strains at a concentration of 10 μM .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been extensively studied. A review highlighted that certain pyrazole compounds exhibit significant cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). For example, one derivative showed an IC50_{50} value in the low micromolar range (0.08–12.07 mM), indicating potent antiproliferative effects .

In one study, a related compound was shown to inhibit tubulin polymerization, effectively arresting the cell cycle in the G2/M phase. This mechanism suggests that this compound may similarly interfere with microtubule dynamics, leading to apoptosis in cancer cells .

Anti-inflammatory Activity

Compounds in this class have also demonstrated anti-inflammatory properties. In vitro studies revealed that certain pyrazole derivatives can significantly reduce pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

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